![molecular formula C7H9ClN2 B3024112 2-Chloro-N-ethylpyridin-5-amine CAS No. 120739-95-9](/img/structure/B3024112.png)
2-Chloro-N-ethylpyridin-5-amine
Overview
Description
2-Chloro-N-ethylpyridin-5-amine, also known as 6-chloro-N-ethylpyridin-3-amine, is a chemical compound with the CAS Number: 120739-95-9 . It has a molecular weight of 156.61 .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-ethylpyridin-5-amine is1S/C7H9ClN2/c1-2-9-6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-ethylpyridin-5-amine include a molecular weight of 156.61 . The compound has a linear formula of C7H9ClN2 .Scientific Research Applications
Environmental Applications and Toxicology
Research on biogenic amines, including those related to 2-Chloro-N-ethylpyridin-5-amine, has significant implications for environmental science and toxicology. For instance, studies on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes reveal effective strategies to mineralize nitrogen-containing compounds, improving the efficacy of overall treatment schemes (Bhat & Gogate, 2021). Furthermore, research on the sources, fate, and toxicity of chemical warfare agent degradation products, including nitrogen mustards and Lewisite, contributes to our understanding of environmental and occupational health impacts (Munro et al., 1999).
Chemical Synthesis and Catalysis
The application of N-halo reagents in organic synthesis, which includes reactions with nitrogen-containing compounds like 2-Chloro-N-ethylpyridin-5-amine, is pivotal for various organic transformations. These include oxidation reactions, halogenation of compounds, acylation, and more, showcasing the versatility of N-halo reagents in enhancing synthetic methodologies (Kolvari et al., 2007). Additionally, practical palladium catalysts have been developed for C-N and C-O bond formation, demonstrating significant advancements in the arylation of amines and alcohols, relevant to compounds like 2-Chloro-N-ethylpyridin-5-amine (Muci & Buchwald, 2002).
Applications in Food Science and Health
The study of biogenic amines in wine highlights the importance of these compounds from a microbiological and oenological perspective. High amounts of biogenic amines can lead to health issues, emphasizing the need for quality control in winemaking and food safety (Guo et al., 2015). Moreover, chlorogenic acid, related to the functional group chemistry of 2-Chloro-N-ethylpyridin-5-amine, showcases dual roles as a food additive and a nutraceutical against metabolic syndrome. Its wide range of health-promoting properties, including antioxidant and anti-inflammatory activities, underscores the therapeutic potential of compounds within this chemical class (Santana-Gálvez et al., 2017).
Safety and Hazards
properties
IUPAC Name |
6-chloro-N-ethylpyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-9-6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKSECAKXTEMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-ethylpyridin-5-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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